Antitumor agent-122

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-122 involves a multi-step process. One of the methods includes the preparation of a 5-step, 3-pot sequence that is mainly done in recyclable water, highlighting the use of environmentally responsible techniques . The process involves the use of a palladium catalyst at a significantly reduced concentration compared to traditional methods.

Industrial Production Methods

Industrial production methods for this compound are designed to be environmentally friendly. The process utilizes recyclable solvents and minimizes the use of hazardous reagents, making it a greener alternative to conventional synthesis routes .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-122 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antitumor properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts, organic solvents, and stabilizing agents like polyethylene glycol. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from the reactions involving this compound are derivatives with enhanced antiproliferative activity. These derivatives are tested for their efficacy against different cancer cell lines to identify the most potent compounds .

Scientific Research Applications

Antitumor agent-122 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying environmentally friendly synthesis methods.

Biology: Investigated for its antiproliferative activity against various cancer cell lines.

Medicine: Explored as a potential therapeutic agent for treating different types of cancer.

Industry: Utilized in the development of new antitumor drugs with improved efficacy and reduced toxicity

Mechanism of Action

The mechanism of action of Antitumor agent-122 involves binding to specific molecular targets and pathways within cancer cells. It inhibits cell proliferation, induces apoptosis, and disrupts the cell cycle. The compound targets proteins involved in cell growth and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: Used for treating multiple myeloma.

Lenalidomide: Another derivative of thalidomide with enhanced efficacy.

Panitumumab: A monoclonal antibody used for treating metastatic colorectal cancer.

Uniqueness

Antitumor agent-122 stands out due to its low toxicity and limited resistance compared to other antitumor agents. Its environmentally friendly synthesis process also makes it a unique and sustainable option for cancer treatment .

Properties

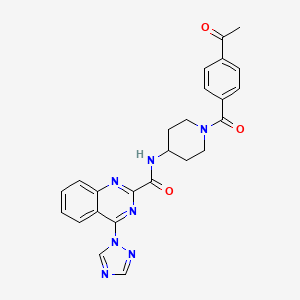

Molecular Formula |

C28H30N4O2S2 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

benzyl 4-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-6-yl]piperazine-1-carbodithioate |

InChI |

InChI=1S/C28H30N4O2S2/c1-29(2)13-18-32-26(33)22-10-6-9-21-24(12-11-23(25(21)22)27(32)34)30-14-16-31(17-15-30)28(35)36-19-20-7-4-3-5-8-20/h3-12H,13-19H2,1-2H3 |

InChI Key |

MSWXPGNCXHFNIU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=S)SCC5=CC=CC=C5)C=CC=C3C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)

![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)

![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)

![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)

![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)